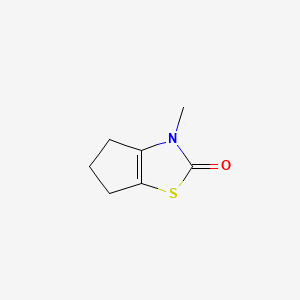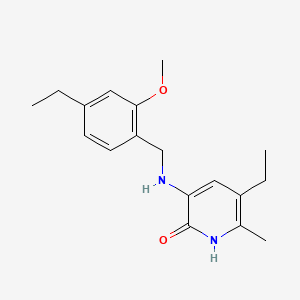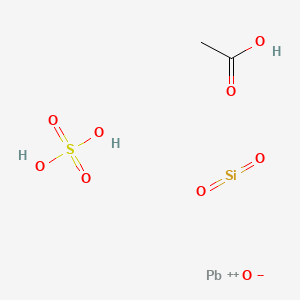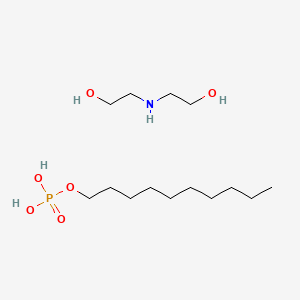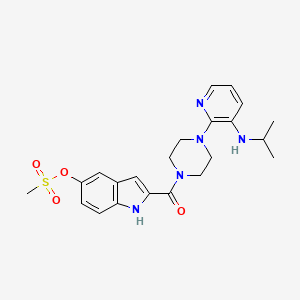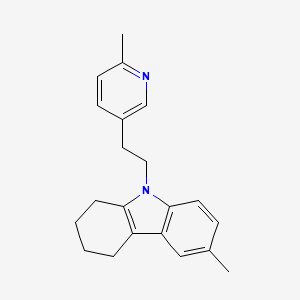
1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone is a complex organic compound that features a unique combination of functional groups, including a benzimidazolinone moiety, a tetrahydropyridyl group, and a thenoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone typically involves multiple steps. One common approach is the reaction of 2-thenoyl chloride with 3-(1,2,3,6-tetrahydro-4-pyridyl)propylamine to form an intermediate, which is then cyclized with o-phenylenediamine to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazolinone moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Thenoyl)-3,3,3-trifluoroacetone: Shares the thenoyl group but differs in the rest of the structure.
2-Thenoyltrifluoroacetone: Another compound with a thenoyl group, used in metal analysis.
4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione: Similar in having a trifluoroacetone moiety.
Uniqueness
1-(1-(3-(2-Thenoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
94685-92-4 |
|---|---|
Fórmula molecular |
C20H21N3O2S |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
3-[1-(4-oxo-4-thiophen-2-ylbutyl)-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C20H21N3O2S/c24-18(19-8-4-14-26-19)7-3-11-22-12-9-15(10-13-22)23-17-6-2-1-5-16(17)21-20(23)25/h1-2,4-6,8-9,14H,3,7,10-13H2,(H,21,25) |
Clave InChI |
GHHCMKKXQNVLTH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


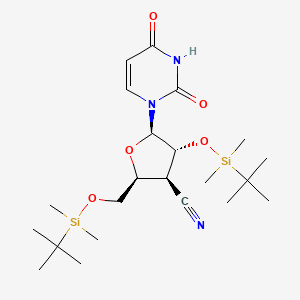
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)

